L-Carvon - d4
Description
Rationale for Employing Deuterated L-Carvone (L-Carvone-d4) Analogues
L-Carvone is a naturally occurring monoterpenoid found in the essential oils of plants like spearmint. sbblgroup.comforeverest.net It exists as two enantiomers, L-carvone (with a spearmint-like aroma) and D-carvone (with a caraway-like scent). sbblgroup.comacs.org L-Carvone and its derivatives are of interest in various fields, including flavor and fragrance chemistry, agriculture, and the synthesis of more complex molecules. acs.orgresearchgate.net
The rationale for using L-Carvone-d4 stems from the need for a reliable internal standard in analytical methods, particularly for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). scioninstruments.com An ideal internal standard should be chemically very similar to the analyte of interest but distinguishable by the analytical instrument. scioninstruments.comresearchgate.net L-Carvone-d4 fits this description perfectly. It co-elutes with L-Carvone during chromatographic separation, meaning it behaves almost identically during the analytical process. researchgate.net However, due to the mass difference between deuterium (B1214612) and hydrogen, it can be easily distinguished by a mass spectrometer.
This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction inconsistencies or instrumental drift. scioninstruments.comclearsynth.com By adding a known amount of L-Carvone-d4 to a sample, researchers can accurately quantify the amount of L-Carvone present by comparing the signal intensities of the two compounds. clearsynth.com This technique, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis due to its high accuracy and precision. pubcompare.ai
Overview of Current Research Trajectories Involving L-Carvone and its Isotopologues
Current research involving L-Carvone and its isotopologues is diverse. One major area is in metabolic studies. nih.gov For instance, deuterated compounds are used to trace the metabolic fate of L-Carvone in biological systems, helping to understand how it is processed and eliminated by organisms. researchgate.net
Another significant research direction is in the field of biocatalysis. nih.gov Researchers are exploring the use of enzymes to perform selective deuteration of molecules like carvone (B1668592). nih.gov This can lead to the development of more efficient and environmentally friendly methods for producing deuterated compounds. nih.gov A study demonstrated the use of an ene-reductase for the asymmetric reduction of (5R)- and (5S)-carvone, yielding deuterated products with high stereoselectivity. nih.gov
Furthermore, L-Carvone serves as a versatile starting material (a synthon) for the total synthesis of more complex natural products, such as sesquiterpenoids. researchgate.net In these synthetic pathways, deuterated analogues of L-Carvone can be used in mechanistic studies to elucidate the details of reaction pathways, for example, by studying kinetic isotope effects. nih.gov
The table below provides a summary of the key research areas and the role of L-Carvone and its deuterated forms.
| Research Area | Application of L-Carvone/L-Carvone-d4 | Research Goal |
| Analytical Chemistry | L-Carvone-d4 as an internal standard in GC-MS and LC-MS. pubcompare.aiclearsynth.com | To achieve accurate and precise quantification of L-Carvone in complex samples. clearsynth.com |
| Metabolic Studies | Tracing the fate of deuterated L-Carvone in biological systems. nih.govresearchgate.net | To understand the metabolic pathways and biotransformation of L-Carvone. studysmarter.co.uknih.gov |
| Biocatalysis | Use of enzymes for the selective deuteration of carvone. nih.gov | To develop sustainable and efficient methods for synthesizing deuterated compounds. nih.gov |
| Organic Synthesis | L-Carvone as a chiral starting material for complex molecule synthesis. researchgate.net | To synthesize valuable natural products and investigate reaction mechanisms. researchgate.net |
Properties
CAS No. |
1335436-22-0 |
|---|---|
Molecular Formula |
C10H10D4O |
Molecular Weight |
154.25 |
Purity |
95% min. |
Synonyms |
L-Carvon - d4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated L Carvone Analogues
Isotopic Labeling Strategies for Targeted Deuterium (B1214612) Incorporation
Isotopic labeling with deuterium (²H) provides a powerful tool for mechanistic studies, metabolic tracking, and enhancing the pharmacokinetic profiles of bioactive molecules. researchgate.net The strategies for incorporating deuterium into the L-Carvone framework are designed to be highly selective.
Regioselectivity dictates the specific location of deuterium incorporation. For L-Carvone, an α,β-unsaturated ketone, the most accessible protons for exchange are those alpha to the carbonyl group.
Base-Catalyzed Hydrogen-Deuterium Exchange: The protons on the carbon atom adjacent to the carbonyl group (C-3) are acidic and can be readily exchanged for deuterium. libretexts.org This exchange is typically catalyzed by a base (e.g., sodium deuteroxide, NaOD) in a deuterated solvent like deuterium oxide (D₂O). mdpi.comlibretexts.org The mechanism proceeds through the formation of an enolate intermediate. The equilibrium of this reaction can be shifted towards the deuterated product by using a large excess of the deuterated solvent. libretexts.org This method is highly regioselective for the C-3 position, yielding L-Carvone-3,3-d₂. Under certain conditions, γ-hydrogens in α,β-unsaturated systems can also undergo exchange, though this is less common for carvone (B1668592) under standard conditions. mdpi.com
Stereoselectivity is crucial when the introduction of deuterium creates a new chiral center or when labeling a specific stereoisomer is required.
Biocatalytic Reductive Deuteration: Enzymatic reactions offer exceptional stereoselectivity. Ene-reductases, for instance, can catalyze the asymmetric reduction of the carbon-carbon double bond in the cyclohexenone ring of carvone. researchgate.net When this biocatalytic reduction is performed in a deuterium-rich medium (e.g., using D₂O as the deuterium source), two deuterium atoms can be introduced stereoselectively across the double bond to produce deuterated dihydrocarvone (B1202640) derivatives. researchgate.net The stereochemistry of the product is controlled by the enzyme's active site.
Enzyme-Mediated Hydroxylation of Deuterated Precursors: Another approach involves the use of cytochrome P450 enzymes. Specifically, limonene-6-hydroxylase can stereospecifically hydroxylate limonene (B3431351) to carveol (B46549), a direct precursor to carvone. nih.gov By starting with a specifically deuterated limonene enantiomer, the deuterium label can be retained in the final carveol product, which can then be oxidized to the corresponding deuterated L-Carvone. This method allows for the introduction of deuterium at positions that are not accessible through simple exchange reactions. nih.gov
Regioselective Deuteration Approaches
Optimization of Deuteration Protocols and Reaction Conditions
The efficiency and selectivity of deuteration reactions are highly dependent on the reaction conditions. Optimization is key to maximizing deuterium incorporation and minimizing side reactions.
For base-catalyzed H-D exchange , key parameters include the choice and concentration of the base, temperature, and reaction time. Stronger bases like diazabicycloundec-7-ene (DBU) can accelerate the exchange compared to milder bases like triethylamine (B128534) (TEA) or NaOD. mdpi.com Temperature can also influence the reaction rate, though higher temperatures may risk side reactions or racemization.
For reductive deuteration methods using metal hydrides like Lithium Aluminium Deuteride (LiAlD₄), the solvent, temperature, and stoichiometry are critical. chemrxiv.orgnih.gov These powerful reducing agents require anhydrous conditions and are typically run at low temperatures to control reactivity and selectivity.
The table below summarizes optimized conditions for different deuteration strategies relevant to the synthesis of L-Carvone-d4 and its precursors.
| Method | Deuterium Source | Catalyst/Reagent | Typical Conditions | Target Position(s) |
|---|---|---|---|---|
| Base-Catalyzed Exchange | D₂O | NaOD or DBU | Excess D₂O, Room Temp to 50°C | α-carbonyl (C-3) |
| Reductive Deuteration | LiAlD₄ or NaBD₄ | - | Anhydrous ether/THF, low temp (-78 to 0°C) | Carbonyl group, C=C bond (in precursors) |
| Biocatalytic Reduction | D₂O | Ene-reductase | Aqueous buffer, pH ~7, Room Temp | C=C bond (C-1, C-6) |
| Catalytic H-D Exchange | D₂ gas or D₂O | Transition Metals (Pd, Rh, Ir) | Varies (solvent, pressure, temp) | Various C-H bonds |
Assessment of Deuterium Content and Isotopic Purity
¹H NMR Spectroscopy: This is one of the most direct methods to determine the extent of deuteration. The replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. rsc.org By integrating the remaining proton signals against an internal standard or a non-deuterated portion of the molecule, the percentage of deuterium incorporation at each site can be accurately calculated. rsc.org
¹³C NMR Spectroscopy: While ¹H NMR shows the absence of protons, ¹³C NMR can directly observe the effect of the attached deuterium. A carbon bonded to a deuterium atom (C-D) exhibits a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a slight upfield shift compared to a carbon bonded to a proton (C-H).
Mass Spectrometry (MS): MS is used to determine the molecular weight of the deuterated compound. Each incorporated deuterium atom increases the molecular mass by approximately 1.006 Da. High-resolution mass spectrometry (HRMS) can precisely measure the mass of L-Carvone-d4 (C₁₀H₁₀D₄O) and distinguish it from its non-deuterated counterpart (C₁₀H₁₄O) and other isotopologues. acs.org
The following table illustrates the expected analytical data for a hypothetical L-Carvone-d4 sample, specifically L-Carvone-3,3,9,9-d4.
| Analytical Technique | Expected Observation for L-Carvone-3,3,9,9-d4 | Reference (L-Carvone) |
|---|---|---|
| ¹H NMR | Absence of signals for protons at C-3 and C-9 positions. | Signals present for protons at C-3 and C-9. |
| ¹³C NMR | Triplet signals for C-3 and C-9 carbons. | Singlet signals for C-3 and C-9 carbons (in proton-decoupled spectrum). |
| Mass Spectrometry (m/z) | [M+H]⁺ at ~159.15 | [M+H]⁺ at ~151.11 |
Synthetic Pathways for L-Carvone-d4 from Deuterated Precursors
A robust strategy for synthesizing L-Carvone-d4 involves starting with a precursor that is already deuterated. This approach allows for the incorporation of deuterium at sites that are not reactive in the final carvone molecule.
The most common industrial synthesis of L-Carvone begins with D-Limonene. chemicalbook.com This pathway can be adapted to produce deuterated L-Carvone by using a deuterated D-Limonene starting material.
A plausible synthetic route to a d4-Limonene analogue could involve the reduction of a suitable functionalized precursor with a deuterated reducing agent. For example, a ketone or ester functionality can be reduced to a deuterated alcohol with LiAlD₄, which can then be further transformed into the limonene scaffold.
Once a d-Limonene-d4 analogue is obtained, it can be converted to L-Carvone-d4 via a well-established three-step process: chemicalbook.com
Nitrosation: Regioselective addition of nitrosyl chloride (NOCl) across the more substituted endocyclic double bond of the deuterated limonene.
Oxime Formation: Treatment of the resulting nitrosochloride adduct with a base to form the deuterated carvoxime.
Hydrolysis: Hydrolysis of the deuterated carvoxime, typically with a weak acid, to yield the final L-Carvone-d4 product.
This pathway ensures that the deuterium atoms on the starting limonene are carried through to the final L-Carvone product, providing a reliable method for producing specifically labeled isotopologues. For instance, starting with a D-Limonene deuterated at the exocyclic methylidene group and another position could yield a specific L-Carvone-d4 isomer.
Microbial Biotransformation Routes Utilizing Deuterated Substrates
The integration of biocatalysis into isotopic labeling techniques offers a powerful and selective method for the synthesis of deuterated compounds. nih.gov Microbial biotransformation routes, particularly those involving ene-reductases, have been successfully employed for the asymmetric deuteration of L-carvone precursors. These enzymatic systems can introduce deuterium atoms at specific positions with high stereoselectivity, a task that is often challenging to achieve through traditional chemical synthesis.
A key strategy involves utilizing heavy water (²H₂O or D₂O) as the deuterium source in biocatalytic reductions. nih.gov In these systems, a dehydrogenase enzyme facilitates the transfer of deuterium from the solvent to a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), to form its deuterated counterpart, [4-²H]-NADH. nih.gov This labeled cofactor is then used by another enzyme, such as an ene-reductase, to deliver the deuterium to the substrate. nih.gov
Research has demonstrated the application of an ene-reductase on (5R)-carvone (L-carvone) to produce deuterated carvone analogues. nih.gov The enzyme stereoselectively reduces the alkene bond, yielding dideuterated products. Specifically, the reaction with (5R)-carvone yields trans-(2R,5R)-dideuterocarvone. nih.gov This chemo-enzymatic approach is advantageous as it introduces the isotope label and creates a chiral center in a single step, often simplifying purification processes. nih.gov
While many microorganisms, including bacteria like Pseudomonas putida and fungi such as Aspergillus cellulosae, are known to transform L-carvone and its precursors like limonene into various oxidized products including carveol and carvone, the specific application of whole-cell systems with deuterated substrates is an evolving area. core.ac.ukresearchgate.net The bacterium Rhodococcus opacus has shown complete regiospecificity in the conversion of D-limonene to trans-carveol, which can be further oxidized to carvone, suggesting potential for producing deuterated carvone from deuterated limonene. core.ac.uk Similarly, Rhodococcus erythropolis DCL14 is known for the biotransformation of (-)-trans-carveol (B1215196) into (R)-(-)-carvone. nih.gov The use of these organisms in a deuterated medium could provide a direct route to specifically labeled L-carvone derivatives.
| Microorganism/Enzyme System | Deuterated Substrate/Source | Precursor Molecule | Deuterated Product | Reference |
|---|---|---|---|---|
| Ene-reductase & [4-²H]-NADH recycling system | ²H₂O (Deuterium Oxide) | (5R)-Carvone (L-Carvone) | trans-(2R,5R)-dideuterocarvone | nih.gov |
| Ene-reductase & [4-²H]-NADH recycling system | ²H₂O (Deuterium Oxide) | (5S)-Carvone (D-Carvone) | cis-(2R,5S)-dideuterocarvone | nih.gov |
Synthesis of Deuterated L-Carvone Derivatives for Mechanistic Probes
Deuterated L-carvone derivatives are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and probing molecular conformations. researchgate.net The substitution of hydrogen with its heavy isotope, deuterium, can significantly alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net Measuring KIEs provides deep insight into enzyme-catalyzed hydrogen-transfer reactions and helps to identify rate-determining steps. researchgate.net
The synthesis of deuterated L-carvone analogues for use as mechanistic probes often leverages both chemical and biocatalytic methods. For instance, the stereochemistry and mechanism of the C-C double bond reduction in carvone have been studied using cultured cells of Astasia longa. researchgate.net These studies revealed that the reduction involves a stereospecific anti-addition of hydrogen atoms. Using deuterated substrates in such systems allows for precise tracking of the atoms and confirmation of the mechanistic pathway. researchgate.net
Furthermore, deuterated cyclohexanones derived from R-(−)-carvone have been synthesized to study conformational isotope effects using circular dichroism spectroscopy. researchgate.net These studies help to understand how isotopic substitution can influence the conformational equilibrium of the cyclohexene (B86901) ring, providing fundamental data on molecular structure and dynamics. researchgate.net
L-Carvone also serves as a versatile starting material for the synthesis of more complex deuterated molecules. Synthetic strategies have been developed to produce isotopologues of α-pinene with site-specific deuterium incorporation, where one of the routes involves the formation of the cyclobutane (B1203170) ring from a carvone precursor. acs.org Epoxidation of carvone followed by reductive cyclization is a key step in this process. acs.org The resulting deuterated α-pinene analogues can then be used in various investigations, such as spectroscopic studies of surface chemistry. acs.org These synthetic efforts highlight the utility of L-carvone as a chiral building block for creating sophisticated molecular probes.
| Deuterated Derivative Type | Synthetic Approach | Application as Mechanistic Probe | Reference |
|---|---|---|---|
| Site-specifically deuterated carvone | Biocatalytic reduction with ene-reductases | Studying kinetic isotope effects in enzyme-catalyzed hydrogen-transfer reactions. | researchgate.net |
| Deuterium-substituted cyclohexanones (from R-carvone) | Chemical synthesis | Investigating conformational isotope effects via circular dichroism. | researchgate.net |
| Deuterated α-pinene isotopologues (from carvone) | Multi-step chemical synthesis involving epoxycarvone | Used as tracers in surface-specific spectroscopic investigations. | acs.org |
| Deuterated dihydrocarvone | Reduction using cultured cells (e.g., Astasia longa) in deuterated medium | Elucidating the stereochemistry and mechanism of C=C bond bioreduction. | researchgate.net |
Advanced Analytical Characterization and Methodologies for L Carvone D4
Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Carvone-d4
NMR spectroscopy is a powerful technique for elucidating the structural details of molecules. In the context of L-Carvone-d4, various NMR methods are employed to confirm the sites of deuteration, simplify complex spectra, and assess enantiomeric purity.
Deuterium (B1214612) NMR (²H NMR) for Site-Specific Deuterium Localization
Deuterium NMR (²H NMR) is the most direct method for determining the specific locations of deuterium atoms within the L-Carvone-d4 molecule. Since the deuterium nucleus has a spin of I=1, it is NMR active. The resulting ²H NMR spectrum displays signals corresponding to each deuterated position, providing unambiguous evidence of the site-specific labeling. This technique is crucial for confirming the success of synthetic deuteration procedures and ensuring the isotopic purity of the compound. vulcanchem.com The analysis of site-specific deuterium/hydrogen ratios by ²H-NMR has been successfully applied to other molecules like vanillin (B372448) to characterize their commercial sources. researchgate.net
Proton NMR (¹H NMR) Spectral Simplification and Assignment through Deuteration
The ¹H NMR spectrum of natural L-Carvone can be complex due to overlapping signals from its 14 protons. chegg.comscienceforums.net The strategic replacement of specific protons with deuterium atoms in L-Carvone-d4 leads to a significant simplification of the ¹H NMR spectrum. vulcanchem.com Deuterium atoms have a much smaller magnetic moment than protons and resonate at a different frequency, effectively rendering them "silent" in a standard ¹H NMR experiment. sigmaaldrich.com This suppression of specific proton signals helps in the unambiguous assignment of the remaining proton resonances. vulcanchem.com For example, the deuteration of the methyl and isopropenyl groups simplifies the corresponding regions of the spectrum, allowing for clearer interpretation of the signals from the cyclohexenone ring protons.
Below is a table showing typical ¹H NMR chemical shifts for L(-)-Carvone, which are simplified in the spectrum of L-Carvone-d4.
| Proton Assignment | Chemical Shift (ppm) |
| A | 6.766 |
| B | 4.808 |
| C | 4.761 |
| D | 2.687 |
| E | 2.574 |
| F | 2.449 |
| G | 2.353 |
| J | 2.303 |
| K | 1.784 |
| L | 1.756 |
| Data sourced from ChemicalBook. chemicalbook.com |
Carbon-13 NMR (¹³C NMR) Investigations of Deuterated Bonds
Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of L-Carvone-d4. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. oregonstate.edu When a carbon atom is bonded to a deuterium atom, a phenomenon known as an isotope effect can cause a slight upfield shift in its resonance compared to a carbon bonded to a proton. Furthermore, the coupling between the carbon-13 nucleus and the deuterium nucleus (C-D coupling) can be observed. Since deuterium has a spin of 1, it causes the carbon signal to split into a triplet (1:1:1 intensity ratio), providing clear evidence of deuteration at that specific carbon position. ckgas.com This is in contrast to the doublet splitting seen for carbons directly bonded to a single proton in proton-coupled ¹³C NMR spectra.
The following table displays the experimental ¹³C NMR chemical shifts for L(-)-Carvone. In L-Carvone-d4, the signals for the deuterated carbons would show characteristic isotopic shifts and splitting patterns.
| Carbon Number | Chemical Shift (ppm) |
| 1 | 199.50 |
| 2 | 135.42 |
| 3 | 43.15 |
| 4 | 42.54 |
| 5 | 144.59 |
| 6 | 146.67 |
| 7 | 15.61 |
| 8 | 110.48 |
| 9 | 20.48 |
| 10 | 31.31 |
| Data sourced from PubChem for (+)-Carvone, which has identical shifts to L-Carvone. nih.gov |
Application of Chiral Shift Reagents in Deuterated NMR for Enantiomeric Purity
Determining the enantiomeric purity of chiral molecules like L-Carvone is crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for this purpose. libretexts.org CSRs are typically lanthanide complexes that can reversibly bind to the analyte. nih.gov When a chiral molecule interacts with a CSR, it forms diastereomeric complexes that have different NMR spectra. nih.gov This results in the separation of signals for the two enantiomers, allowing for their quantification. libretexts.org
In the case of deuterated L-Carvone-d4, the simplified NMR spectra can enhance the resolution of the enantiomeric signals when a CSR is added. The use of CSRs like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) can lead to sufficient separation of the signals for the R and S enantiomers, enabling the direct determination of enantiomeric excess by integrating the corresponding peaks in the NMR spectrum. libretexts.orgnih.gov
Mass Spectrometry (MS) Applications for L-Carvone-d4
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the analysis of isotopically labeled compounds like L-Carvone-d4, particularly for quantification in complex mixtures.
Isotope Dilution Mass Spectrometry (IDMS) for Quantification in Complex Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex samples. epa.gov The principle of IDMS involves adding a known amount of an isotopically labeled standard, in this case, L-Carvone-d4, to the sample containing the non-labeled analyte (L-Carvone). researchgate.net The labeled standard acts as an internal standard that behaves almost identically to the analyte during sample preparation, extraction, and analysis, thus correcting for any losses during these steps. epa.gov
After extraction and separation, typically by gas chromatography (GC), the sample is introduced into a mass spectrometer. The instrument measures the signal intensities of the molecular ions (or characteristic fragment ions) of both the labeled (L-Carvone-d4) and unlabeled (L-Carvone) compounds. researchgate.net Since the amount of the labeled standard is known, the concentration of the unlabeled analyte in the original sample can be precisely calculated from the measured isotope ratio. The mass shift of +4 m/z for L-Carvone-d4 compared to the endogenous carvone (B1668592) allows for clear differentiation and eliminates background noise, making IDMS a highly sensitive and specific quantitative technique. vulcanchem.com
The table below shows the prominent mass-to-charge ratios (m/z) observed in the mass spectrum of Carvone. For L-Carvone-d4, these peaks would be shifted by +4 mass units.
| Ion | m/z |
| C₁₀H₁₄O⁺ (Parent Ion) | 150 |
| C₇H₈O⁺ | 108 |
| C₆H₅O⁺ | 93 |
| C₅H₈O⁺ | 84 |
| C₅H₆O⁺ | 82 |
| C₄H₆⁺ | 54 |
| Data sourced from a study on the photoionization of Carvone. researchgate.net |
Elucidation of Fragmentation Pathways and Structural Confirmation
Mass spectrometry is a cornerstone technique for the structural elucidation of molecules. In the case of carvone, electron impact mass spectrometry reveals characteristic fragmentation patterns. The molecular ion of non-deuterated carvone appears at m/z 150. researchgate.net Key fragmentation includes a retro-Diels-Alder reaction, which is characteristic for cyclic systems, leading to the formation of a highly abundant ion at m/z 82 (the base peak) by losing an isoprene (B109036) molecule. researchgate.netresearchgate.net Another significant fragmentation pathway involves the loss of a methyl group (CH3), resulting in an ion at m/z 135, and the loss of carbon monoxide (CO), producing an ion at m/z 122. researchgate.net
For L-Carvone-d4, where deuterium atoms are strategically placed, these fragmentation pathways are altered, providing a clear method for its identification and structural confirmation. The deuterium labeling leads to a distinct mass shift in the molecular ion and its fragments. For example, a +4 mass shift is observed for the molecular ion, differentiating it from its endogenous, non-deuterated counterpart. vulcanchem.com This shift is a critical feature used in tracer studies. The fragmentation of L-Carvone-d4 would be expected to show losses corresponding to deuterated fragments, which can be used to confirm the location of the deuterium labels on the molecule. Studies on similar deuterated compounds show that the fragmentation patterns are analogous to the non-deuterated compounds, but with the corresponding mass shifts.
| Fragment Ion | m/z (Carvone) | Proposed Loss |
|---|---|---|
| [M]+ | 150 | - |
| [M-CH3]+ | 135 | Methyl radical |
| [M-CO]+ | 122 | Carbon monoxide |
| [M-C5H8]+ | 82 | Isoprene (Retro-Diels-Alder) |
| [C7H8O]+ | 108 | Isopropenyl moiety |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy. For L-Carvone-d4, HRMS provides an unambiguous confirmation of its identity by measuring its mass to several decimal places. The theoretical exact mass of non-deuterated carvone (C10H14O) is 150.1045 g/mol . nih.gov For L-Carvone-d4 (C10H10D4O), the theoretical mass would be shifted by the mass of four deuterium atoms minus the mass of four hydrogen atoms.
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, offer high resolving power, which is critical for separating ions with very similar mass-to-charge ratios. rsc.org This capability is particularly important in complex matrices where interferences from other compounds could obscure the signal of the analyte. The high mass accuracy of HRMS eliminates ambiguity and provides a high degree of confidence in the identification of L-Carvone-d4, even at trace levels. vulcanchem.com
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Isotopic Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure, conformation, and bonding within a molecule. mt.com These techniques are sensitive to isotopic substitution, as the vibrational frequencies of bonds are dependent on the masses of the constituent atoms.
In FT-IR spectroscopy, the absorption of infrared radiation by a molecule corresponds to its vibrational transitions. mt.com For L-Carvone, the spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ketone and the C=C stretches of the alkene groups. The substitution of hydrogen with deuterium in L-Carvone-d4 will cause a noticeable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. These shifts can be predicted and observed, providing a clear signature of deuteration. nih.gov
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR. mt.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. mt.com This makes it particularly useful for analyzing the C-C backbone and other symmetric features of L-Carvone-d4. The combination of FT-IR and Raman spectroscopy can provide a comprehensive vibrational profile of the molecule, confirming the presence and location of deuterium atoms and providing insights into its conformational state. researchgate.netresearchgate.net
Chiral Analytical Techniques for Enantiomeric Purity and Separation
Carvone exists as two enantiomers, (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor). mpg.decfel.de Distinguishing between these enantiomers is critical, and chiral analytical techniques are employed for this purpose.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with the two enantiomers, leading to different retention times. researchgate.netgcms.cz
The use of deuterated standards, such as L-Carvone-d4, in chiral GC analysis is advantageous. In methods like isotope dilution mass spectrometry, the deuterated standard serves as an ideal internal standard because it co-elutes or elutes very closely with the non-deuterated analyte, but is distinguishable by the mass spectrometer. chromatographyonline.com This allows for accurate quantification by correcting for variations in sample preparation and instrument response. The slight difference in retention time that can sometimes be observed between a deuterated and non-deuterated compound is due to the small differences in their physicochemical properties. chromatographyonline.com
| Parameter | Condition |
|---|---|
| Column | Astec CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm |
| Oven Program | 40 °C (1 min), then 2 °C/min to 170 °C (15 min) |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium, 25 cm/sec at 110 °C |
Source:
A more recent and advanced technique for chiral analysis is chirality-sensitive broadband microwave spectroscopy. mpg.decfel.deharvard.edu This method, based on microwave three-wave mixing, can distinguish between enantiomers in a mixture, measure their enantiomeric excess, and even determine their absolute configurations. harvard.edu The technique relies on the interaction of the molecule's dipole moment with three microwave fields. The phase of the resulting signal is dependent on the handedness of the molecule, allowing for direct differentiation of enantiomers. harvard.edu
This spectroscopic method has been successfully demonstrated for carvone. mpg.decfel.deharvard.edu It is highly specific, as the rotational spectrum of a molecule is like a fingerprint. cfel.de The broadband capabilities allow for the simultaneous analysis of multiple conformers of a chiral species. harvard.edu This technique offers a unique advantage over other methods as it is inherently suited for mixture analysis without the need for chromatographic separation. cfel.deharvard.edu
Chiral Gas Chromatography (GC) with Deuterated Standards
Chromatographic Method Development for Deuterated Analogues
The development of robust chromatographic methods is essential for the reliable analysis of deuterated compounds like L-Carvone-d4 in complex samples. lcms.cz Method development involves optimizing various parameters to achieve good separation, peak shape, and sensitivity. lcms.czamericanpharmaceuticalreview.com
For liquid chromatography (LC) methods, key parameters to optimize include the choice of column chemistry (e.g., C18, phenyl-hexyl), mobile phase composition (organic solvent and pH), gradient profile, and temperature. lcms.czamericanpharmaceuticalreview.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can provide faster analysis times and higher resolution. lcms.cz Coupling LC with mass spectrometry (LC-MS) is particularly powerful for analyzing deuterated analogues, as the mass spectrometer can selectively detect the deuterated compound. vulcanchem.comlcms.cz
Systematic approaches to method development, such as screening different columns and mobile phases, can be employed to find the optimal conditions. americanpharmaceuticalreview.com The goal is to develop a method that is not only selective and sensitive but also robust and reproducible for routine analysis. lcms.cz
Mechanistic Investigations Utilizing L Carvone D4
Elucidation of Biotransformation Pathways in Non-Human Systems
The use of L-Carvone-d4 has been pivotal in tracing the metabolic fate of this monoterpene in various non-human biological systems, from microorganisms to plants. The deuterium (B1214612) label acts as a stable isotopic tracer, allowing researchers to follow the carvone (B1668592) skeleton through complex metabolic networks.
Microbial Degradation and Metabolic Fate of L-Carvone-d4
Microorganisms have evolved diverse catabolic pathways for the utilization of terpenes as carbon and energy sources. nih.gov Studies on the microbial degradation of carvone enantiomers have revealed that the primary metabolic routes involve reduction of the endocyclic double bond and the carbonyl group. The use of L-Carvone-d4 allows for the precise determination of the sequence and stereochemistry of these reductive steps.
One of the well-studied organisms in this context is Rhodococcus erythropolis DCL14, which is capable of growing on carvone and related monoterpenes. wur.nlmicrobiologyresearch.orgnih.gov This bacterium possesses a sophisticated enzymatic machinery to metabolize these compounds. When L-Carvone-d4 is introduced to R. erythropolis cultures, the deuterium labels can be tracked in the subsequent metabolites. The initial steps in the degradation pathway involve the reduction of the α,β-unsaturated ketone system. This can proceed via two principal routes: the reduction of the carbon-carbon double bond to yield deuterated dihydrocarvones, or the reduction of the carbonyl group to produce deuterated carveols.
In Rhodococcus erythropolis DCL14, the degradation of carveol (B46549) isomers proceeds through oxidation to carvone, which is then stereospecifically reduced to (1R)-(iso-)dihydrocarvone. microbiologyresearch.org The metabolic pathway involves several key enzymes, including (dihydro)carveol dehydrogenase, carvone reductase, and (iso-)dihydrocarvone isomerase. microbiologyresearch.org The use of L-Carvone-d4 would confirm that the core carbon skeleton is retained during these transformations and would help to elucidate the stereospecificity of the hydrogen (deuterium) addition. For instance, asymmetric reduction of the double bond of carvone using ene-reductases can generate up to two new stereogenic centers, and the position of the deuterium atoms in the resulting dihydrocarvone (B1202640) provides unambiguous proof of the reaction's stereochemical outcome. nih.govnih.gov
The metabolic fate of L-Carvone-d4 in microorganisms like Pseudomonas and Acinetobacter also involves diastereoselective bioreduction. researchgate.net These bacteria can efficiently reduce the carvone molecule, and the analysis of the deuterated products by techniques such as GC-MS allows for a detailed mapping of the metabolic network.
Table 1: Key Enzymes and Metabolites in the Microbial Degradation of L-Carvone
| Enzyme/Process | Substrate | Product(s) | Organism Example |
|---|---|---|---|
| Carvone Reductase | L-Carvone-d4 | Dihydrocarvone-d4 | Rhodococcus erythropolis microbiologyresearch.org |
| (Dihydro)carveol Dehydrogenase | Carveol-d4 | Carvone-d4 | Rhodococcus erythropolis microbiologyresearch.org |
| Dihydrocarvone Monooxygenase | Dihydrocarvone-d4 | ε-lactone | Rhodococcus erythropolis microbiologyresearch.org |
| Ene Reductase | L-Carvone-d4 | Dideuterocarvone | Saccharomyces cerevisiae nih.gov |
Plant-Mediated Transformation Mechanisms
Plants, particularly those from the Mentha genus, are well-known for their biosynthesis of carvone. d-nb.infonih.gov The use of deuterated precursors has been instrumental in elucidating the biosynthetic pathways of monoterpenes in plants. scialert.net L-Carvone-d4 can be employed to study the downstream metabolic transformations of carvone in plant tissues and cell cultures.
Plant-mediated biotransformations often involve reductive processes, similar to those observed in microbes. mdpi.com When L-Carvone-d4 is administered to plant systems, such as comminuted vegetables or fruits, the enzymatic machinery of the plant can catalyze the reduction of both the carbonyl group and the endocyclic double bond. mdpi.com For example, studies with various plant biocatalysts have shown that (4R)-(–)-carvone is transformed into (1R, 4R)- and (1S, 4R)-dihydrocarvones, as well as (1R,2R,4R)-dihydrocarveol. mdpi.com The use of L-Carvone-d4 in such experiments would allow for the unequivocal identification of these products through mass spectrometry and NMR, confirming the metabolic fate of the carvone backbone.
The order of the reduction steps can also be investigated using L-Carvone-d4. In many plant systems, the reduction of the double bond precedes the reduction of the carbonyl group. mdpi.com By analyzing the time course of the biotransformation and identifying the deuterated intermediates, this sequence can be definitively established. The high stereoselectivity of these plant-mediated reactions can also be probed, as the position of the incorporated deuterium atoms in the products reveals the facial selectivity of the enzymatic reductions.
In Mentha spicata (spearmint), L-carvone is a major constituent of the essential oil. The biosynthetic pathway to carvone involves the hydroxylation of limonene (B3431351) to carveol, followed by the dehydrogenation of carveol. nih.gov Feeding studies with deuterated water (D₂O) or deuterated precursors can help to trace the origin of the hydrogen atoms in the final carvone molecule. mdpi.com
Enzymatic Reaction Mechanisms and Substrate Specificity
The deuterium atoms in L-Carvone-d4 can exert a kinetic isotope effect (KIE) on enzyme-catalyzed reactions, providing a powerful tool for probing reaction mechanisms. nih.gov The KIE is the change in the rate of a reaction when a hydrogen atom in the substrate is replaced by a deuterium atom. Since the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will be slower for the deuterated substrate. nih.gov
Enzymes that catalyze the reduction of L-carvone, such as ene-reductases and alcohol dehydrogenases, are ideal candidates for such studies. For instance, the asymmetric reduction of carvone by an ene-reductase involves the addition of two hydrogen atoms across the double bond. By using L-Carvone-d4 and a deuterated cofactor like [4-²H]-NADH, the stereochemistry of the hydrogen (deuterium) transfer can be elucidated with high precision. nih.gov
The substrate specificity of enzymes can also be investigated using L-Carvone-d4. While the electronic properties of the deuterated molecule are very similar to the non-deuterated form, the subtle changes in vibrational modes and steric bulk can influence binding to the enzyme's active site. Cytochrome P450 monooxygenases, which are involved in the metabolism of many terpenes, are known to be sensitive to isotopic substitution in their substrates. researchgate.net The metabolism of L-Carvone-d4 by P450 enzymes could reveal altered product profiles or reaction rates compared to L-Carvone, providing insights into the geometry of the enzyme-substrate complex and the mechanism of oxygen activation and insertion.
Table 2: Application of L-Carvone-d4 in Studying Enzymatic Mechanisms
| Enzyme Class | Mechanistic Question | Information from L-Carvone-d4 |
|---|---|---|
| Ene Reductases | Stereochemistry of H-addition | Precise location of D atoms in the product nih.gov |
| Alcohol Dehydrogenases | Rate-determining step | Measurement of Kinetic Isotope Effect (KIE) nih.gov |
| Cytochrome P450s | Substrate binding and orientation | Altered metabolite profiles ("metabolic switching") researchgate.net |
Stereoselective Metabolism Studies with Deuterated Substrates
The stereoselective metabolism of carvone enantiomers is a well-documented phenomenon. The use of deuterated substrates like L-Carvone-d4 allows for a deeper understanding of the factors governing this stereoselectivity. The deuterium kinetic isotope effect (KIE) can be a key determinant in the metabolic fate of a deuterated molecule. rsc.orgnih.gov
In the context of terpene biosynthesis, isotopically sensitive branching has been observed, where the presence of deuterium can alter the product distribution of multiproduct enzymes. rsc.orgnih.gov This occurs because the KIE can slow down one reaction pathway, allowing a competing pathway to become more favorable. For L-Carvone-d4, if its metabolism involves a branch point where one step is sensitive to the deuterium label, the ratio of the resulting metabolites may differ from that of the non-deuterated compound.
For example, if the reduction of the double bond and the reduction of the carbonyl group are competing pathways, and the double bond reduction has a significant KIE, then a higher proportion of the carveol-d4 might be formed from L-Carvone-d4 compared to the non-deuterated substrate. This type of study provides valuable information about the relative rates of different enzymatic reactions within a metabolic network.
Furthermore, the longer biological half-life of some deuterated compounds, due to slower metabolism by enzymes like cytochrome P450s, is a direct consequence of the KIE. vulcanchem.com While this is often studied in the context of drug metabolism, the same principles apply to the biotransformation of natural products like L-Carvone-d4 in various biological systems.
Chemical Degradation Mechanism Analysis
Beyond biological systems, L-Carvone-d4 is also a useful tool for studying the mechanisms of chemical reactions, such as hydrolysis and degradation under various environmental conditions.
Hydrolytic Pathways and Deuterium Exchange Phenomena
Under aqueous conditions, particularly in the presence of acid or base catalysts, ketones with α-hydrogens can undergo hydrogen-deuterium exchange. nih.govlibretexts.org L-Carvone is an α,β-unsaturated ketone, and the hydrogen atoms on the carbon adjacent to the carbonyl group (the α-position) are potentially exchangeable.
When L-Carvone-d4 is subjected to hydrolytic conditions, especially at non-neutral pH, there is a possibility of deuterium exchange with the protons of the solvent (water). This exchange occurs via an enol or enolate intermediate. nih.gov The rate of this exchange can provide information about the acidity of the α-deuterons and the stability of the enol/enolate intermediate.
For L-Carvone-d4, the deuterium atoms are typically placed at positions that are not α to the carbonyl group. However, if the synthesis of L-Carvone-d4 involves deuteration at the α-position, or if intramolecular rearrangements can move the deuterium to this position, then exchange with the solvent is a possibility. Studying the stability of the deuterium label in L-Carvone-d4 under various pH conditions is crucial for validating its use as a tracer in biological experiments, as loss of the label would compromise the results.
While carvone itself is reported to have hydrolytic stability, the presence of deuterium could subtly influence its reactivity. The stronger C-D bond might make the deuterated molecule more resistant to certain degradation reactions. abbviecontractmfg.com However, detailed studies on the hydrolytic pathways of L-Carvone-d4 specifically are needed to fully understand the influence of the deuterium substitution on its chemical stability and degradation mechanisms.
Oxidative Degradation Mechanisms and Reactive Intermediates
The study of the oxidative degradation of L-Carvone is crucial for understanding its environmental fate and for developing controlled synthesis methods for its derivatives. Utilizing L-Carvone-d4 helps in tracking the transformation process and identifying the roles of specific C-H bonds.
Oxidation can be initiated through various means, including biocatalysis and chemical reagents. In biocatalytic systems, enzymes such as ene-reductases can reduce the alkene bond of the carvone ring to produce dihydrocarvone. nih.govresearchgate.net The use of deuterated compounds in such studies helps to stabilize them against certain degradation routes, thereby facilitating the study of specific metabolic pathways. nih.gov
Chemical oxidation often involves reactive oxygen species or metal-based catalysts. For instance, nonheme iron(IV) oxo complexes are known to activate C-H bonds via a hydrogen-atom abstraction mechanism. nih.gov The oxidation of related terpenes, such as limonene (a precursor to carvone), can proceed through intermediates like carveol, which is then further oxidized to carvone. ru.nlresearchgate.net Studies on deuterated precursors have been instrumental in ruling out certain mechanistic pathways, such as those involving metalation of an epoxide ring. ru.nl The process can also involve oxidative addition-rearrangement, leading to a variety of products. cdnsciencepub.com For example, the oxidation of the related monoterpene α-pinene with chromyl chloride was investigated using deuteration to probe the initial steps of the reaction mechanism. cdnsciencepub.com
Reactive intermediates in these processes are often transient and difficult to isolate. They can include radical species formed during hydrogen abstraction or complexed metal-oxo species. nih.gov In the oxidation of limonene, for example, l-carvone itself can be an intermediate product. science.gov
Photolytic Degradation Processes and Product Identification
Photolytic degradation involves the breakdown of a compound upon exposure to light. L-Carvone-d4 is particularly useful in these studies to trace the fate of the molecule and its fragments. The degradation of carvone in environmental matrices like soil and water is influenced by factors such as pH, temperature, and the presence of organic matter. mdpi.com
Studies on carvone have shown that it undergoes photochemical conversion. One notable transformation is the conversion of carvone to carvonecamphor in ethanol-water mixtures under irradiation. mdpi.com The identification of such products is essential for understanding the environmental impact and persistence of the parent compound. The degradation process generally follows first-order kinetics, with the half-life being dependent on environmental conditions. mdpi.com
The use of isotopically labeled molecules like L-Carvone-d4 allows for precise tracking of the degradation pathway, helping to distinguish between photolytic products and those formed through other simultaneous degradation processes, such as microbial action.
Investigation of Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The replacement of hydrogen with deuterium in L-Carvone-d4 leads to a change in the mass of the atom, which can affect the rate of reactions where the C-H bond is broken or formed. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful diagnostic tool for elucidating reaction mechanisms.
A significant KIE (typically kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction. This is often observed in reactions involving hydrogen-atom abstraction, as seen in many oxidative processes. nih.gov Conversely, the absence of a KIE suggests that the C-H bond is not cleaved in the slow step of the reaction. For example, deuteration studies in the chromyl chloride oxidation of α-pinene helped to rule out the attack of a positive chromium atom on the double bond as the initiating step for certain rearrangements. cdnsciencepub.com
In the context of L-Carvone-d4, measuring the KIE for its oxidation or degradation reactions can provide definitive evidence for proposed mechanisms. For instance, a large KIE in an enzyme-catalyzed reaction would support a mechanism involving enzymatic C-H activation. The use of deuterated compounds is a well-established method for studying drug metabolism, where it can help identify the sites of metabolic oxidation. nih.gov
Identification and Characterization of Reaction Intermediates and Products
A primary application of L-Carvone-d4 is in the unambiguous identification of reaction intermediates and final products. The deuterium label acts as a spectroscopic marker, which can be detected by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
During the oxidation of carvone and its precursors, a diverse array of products can be formed. These include products of allylic oxidation, epoxidation, and rearrangement. cdnsciencepub.comrsc.org For example, the epoxidation of R-carvone with peracetic acid has been studied, highlighting high chemoselectivity for the isopropenyl group's double bond. rsc.org The resulting epoxides can be further transformed. worktribe.com Similarly, the oxidation of α-pinene yields products like myrtenal, verbenone, pinocarveol, and campholenaldehyde. cdnsciencepub.com The degradation of carvone in environmental samples also leads to specific products, such as carvonecamphor. mdpi.com
The table below summarizes some of the identified products from the degradation and transformation of carvone, which would be analogously studied using L-Carvone-d4 to confirm their formation pathways.
| Product | Reaction Type | Reference |
|---|
Studies of Molecular Interactions and Binding Mechanisms
L-Carvone-d4 can be employed to study how the molecule interacts with other chemical species, such as catalysts, solvents, or biological receptors. Isotopic labeling can subtly influence non-covalent interactions or provide a silent spectroscopic tag to monitor binding without altering the fundamental chemical properties.
In catalytic reactions, understanding the interaction between the substrate and the catalyst is key to optimizing the process. For the oxidation of carveol to carvone, kinetic models like the Eley-Rideal model have been proposed to explain the reaction mechanism on a catalyst surface. researchgate.net This model suggests that the reaction occurs between a molecule in the gas or liquid phase and an adsorbed species on the surface.
The epoxidation of carvone derivatives provides another example of studying molecular interactions. The reaction with reagents like m-CPBA (3-Chloroperoxybenzoic Acid) is highly selective, indicating a specific interaction geometry between the oxidant and the carvone molecule's double bonds. worktribe.com The study of these interactions is crucial for controlling the stereochemistry of the products.
The table below outlines examples of molecular interaction studies relevant to the carvone scaffold.
| Interaction Type | System/Reaction | Investigative Insight | Reference |
|---|
Environmental Fate and Transformation Studies with Deuterated L Carvone
Environmental Degradation Kinetics and Pathways of L-Carvone-d4
Studies on the environmental fate of carvone (B1668592), while not always specifying the deuterated form, provide a foundational understanding of the degradation processes L-Carvone-d4 would undergo. The degradation of carvone is primarily a biological process, with abiotic factors such as photolysis also playing a role, particularly in aquatic environments. mdpi.comresearchgate.net
Assessment in Varied Soil Systems (Aerobic vs. Anaerobic)
The degradation of carvone in soil is significantly influenced by the presence of oxygen and the specific properties of the soil. nih.gov Research demonstrates that carvone degradation follows first-order kinetics, with microbial activity being the principal driver of this process. mdpi.comresearchgate.net
Under aerobic conditions , the degradation of carvone is considerably faster than in anaerobic environments. nih.gov This suggests that aerobic microorganisms are more efficient at metabolizing this monoterpene. nih.gov For instance, the half-life of carvone in various aerobic soils can be as short as a few days. researchgate.net
In contrast, under anaerobic conditions , the degradation rate is slower. The half-lives of carvone in different anaerobic soils have been reported to be slightly longer than their aerobic counterparts. nih.gov This difference underscores the importance of the soil's redox potential in determining the persistence of L-Carvone-d4.
Sterilization of soil dramatically slows down the degradation process, confirming that biodegradation accounts for the vast majority of its removal from soil, with estimates suggesting it is responsible for over 80% of the total degradation. mdpi.comresearchgate.net Soil properties such as pH, organic matter content, and temperature also impact the degradation rate. Acidic conditions, for example, tend to slow down carvone degradation, likely by inhibiting microbial activity. researchgate.net
The primary degradation products identified in soil studies are dihydrocarvone (B1202640) and dihydrocarveol . mdpi.comresearchgate.netnih.gov Dihydrocarvone is typically formed at much higher concentrations than dihydrocarveol. mdpi.comresearchgate.netnih.gov
Table 1: Degradation Half-Life of Carvone in Different Soil Types under Various Conditions This table is based on data for non-deuterated carvone and serves as an estimate for L-Carvone-d4 behavior.
| Soil Type | Condition | Half-Life (days) | Reference |
|---|---|---|---|
| Alisols (S1) | Aerobic | 1.8 | nih.gov |
| Anaerobic | 1.8 | nih.gov | |
| Phaeozems (S2) | Aerobic | 2.1 | nih.gov |
| Anaerobic | 2.2 | nih.gov | |
| Gleysols (S4) | Aerobic | 3.1 | nih.gov |
| Anaerobic | 3.2 | nih.gov |
Analysis in Aquatic Environments and Sediment
In aquatic systems, L-Carvone is not expected to be persistent. mdpi.com Its moderate water solubility and volatility are key physical properties influencing its fate. herts.ac.uk In aqueous solutions, carvone can undergo photolysis, especially when exposed to light. mdpi.comnih.gov Under light irradiation, carvone can isomerize into carvone camphor . mdpi.comresearchgate.netnih.gov The rate of this photolysis is dependent on the light source, with shorter wavelengths (like those from a mercury lamp) leading to faster degradation but lower persistence of the photoproduct compared to light that mimics natural sunlight (like from a xenon lamp). mdpi.comresearchgate.netnih.gov
The degradation of carvone in water is also influenced by microbial communities. Studies with river water have shown that microorganisms can adapt to degrade both enantiomers of carvone, with the rate of degradation increasing after an initial exposure period. oup.com
Tracing the Fate of Deuterium (B1214612) Label in Environmental Transformation Products
The primary advantage of using L-Carvone-d4 is the ability to trace the deuterium label through various environmental and biological transformations. mdpi.com As L-Carvone-d4 degrades into products like dihydrocarvone-d4 and dihydrocarveol-d4 in soil, or carvone camphor-d4 in water, these deuterated metabolites can be identified and quantified using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.netnih.gov This allows for the construction of a detailed mass balance, accounting for the distribution of the original compound and its transformation products in different environmental compartments (soil, water, sediment, and air). The stability of the deuterium label ensures that it acts as a conservative tracer, providing unambiguous evidence of the fate of the original molecule. mdpi.com
Sorption and Desorption Dynamics on Environmental Matrices
The mobility and bioavailability of L-Carvone-d4 in the environment are controlled by its sorption and desorption to soil and sediment particles. Sorption refers to the binding of the chemical to the solid phase, while desorption is its release back into the solution phase. regulations.govecfr.gov
Studies on carvone indicate that soil organic matter is the most critical component governing its sorption. researchgate.net Soils with higher organic carbon content exhibit stronger sorption of carvone. researchgate.net This process is generally not enantioselective, meaning both R- and S-carvone (and by extension, L-Carvone-d4) are sorbed to a similar extent. researchgate.net The sorption process for many organic compounds in soil is somewhat reversible, though some studies on carvone have noted hysteretic desorption, which may be linked to its rapid degradation in the soil matrix. researchgate.net
The Freundlich equation is commonly used to describe the sorption isotherm, which relates the concentration of the chemical in the soil to its concentration in the water at equilibrium. ecfr.gov
Table 2: Freundlich Adsorption Coefficients (KF) for a Conceptual Compound in Various Soils This table illustrates typical sorption data and is not specific to L-Carvone-d4.
| Soil Type | Organic Carbon (%) | Freundlich Adsorption Coefficient (KF) (L/kg) | Reference |
|---|---|---|---|
| Sandy Loam | 1.2 | 2.3 - 4.5 | regulations.gov |
| Silt Loam | 2.5 | 5.1 - 8.1 | regulations.gov |
| Clay Loam | 3.1 | 6.8 - 10.2 | regulations.gov |
Impact on Non-Target Organisms (e.g., cyanobacteria) at a Molecular Level
While L-carvone is utilized for its pesticidal properties, its release into the environment can lead to exposure of non-target organisms. Studies on the cyanobacterium Microcystis aeruginosa have revealed the enantioselective toxic effects of carvone enantiomers. nih.gov
Exposure to both L- and D-carvone resulted in concentration-dependent growth inhibition and oxidative damage to the cyanobacterial cells. nih.gov At a molecular level, the following impacts were observed:
Inhibition of Photosynthesis: The content of chlorophyll-a and the transcription level of the rbcL gene (which encodes a key enzyme in carbon fixation) were suppressed. nih.gov
Energy Depletion: Intracellular adenosine (B11128) triphosphate (ATP) levels were significantly depleted, indicating a high energy demand to cope with the stress induced by carvone. nih.gov
Toxin Production: Interestingly, both L- and D-carvone stimulated the production and release of microcystin-LR, a potent cyanotoxin, and upregulated the expression of the mcyH gene, which is involved in microcystin (B8822318) synthesis. nih.gov
These findings suggest that L-carvone can disrupt fundamental physiological and metabolic processes in cyanobacteria. The use of L-Carvone-d4 in such studies would allow for a more precise correlation between the uptake and transformation of the compound within the organism and the observed molecular responses.
Theoretical and Computational Chemistry of L Carvone D4
Quantum Chemical Calculations on Deuterated L-Carvone
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of molecules. researchgate.netresearchgate.net For L-Carvone-d4, these methods can predict how the substitution of four hydrogen atoms with deuterium (B1214612) impacts its electronic and vibrational characteristics.
Computational studies on L-Carvone reveal that it exists in two primary conformational families, distinguished by the equatorial or axial position of its isopropenyl group. researchgate.net Within each family, there are three stable rotamers. researchgate.net The equatorial conformers are significantly more populated at ambient temperatures, with the most stable equatorial rotamer being the dominant species. researchgate.netresearchgate.net
The substitution of hydrogen with deuterium to form L-Carvone-d4 is not expected to significantly alter the equilibrium molecular geometry, including bond lengths and angles, or the relative energies of these conformers. ajchem-a.com Isotope effects on electronic structure are generally subtle. Therefore, the conformational landscape of L-Carvone-d4 is predicted to be virtually identical to that of L-Carvone.
DFT calculations on L-Carvone have established that the carbonyl oxygen atom is the center for electrophilic reactivity, while positive electrostatic potentials are localized on the hydrogen atoms, indicating sites for potential nucleophilic attack. researchgate.netresearchgate.net The calculated dipole moment for the most stable conformers of L-Carvone is in the range of 3.2–3.8 D. vt.edunih.gov These fundamental electronic properties are anticipated to be largely conserved in L-Carvone-d4.
Table 1: Predicted Conformational and Electronic Properties of L-Carvone-d4
| Property | Predicted Value/State for L-Carvone-d4 | Basis of Prediction |
|---|---|---|
| Most Stable Conformer | Equatorial Isopropenyl Group | Based on DFT calculations of L-Carvone. researchgate.netresearchgate.net |
| Relative Conformer Energies | Similar to L-Carvone | Negligible isotope effect on geometry. ajchem-a.com |
| Dipole Moment | ~3.2–3.8 D | Based on calculated values for L-Carvone. vt.edunih.gov |
The most significant and predictable impact of deuteration is on the vibrational spectra (Infrared and Raman) of the molecule. ajchem-a.com The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. acs.org Since deuterium is approximately twice as heavy as hydrogen, the substitution in L-Carvone-d4 will lead to a noticeable redshift (a decrease in wavenumber) for vibrational modes that involve the motion of the substituted atoms. ajchem-a.com
For L-Carvone-d4, where the deuteration is on the methyl group (d3) and adjacent to the carbonyl group (d1), the C-D stretching and bending vibrations will appear at significantly lower frequencies compared to the corresponding C-H modes in L-Carvone. Theoretical calculations on L-Carvone have been used to assign its complex vibrational spectra, and these assignments can serve as a direct template for predicting the spectrum of L-Carvone-d4. researchgate.netresearchgate.net Specifically, C-H stretching vibrations typically appear in the 2800–3100 cm⁻¹ range, whereas C-D stretching vibrations are expected around 2100–2300 cm⁻¹.
Table 2: Predicted Vibrational Frequency Shifts in L-Carvone-d4 Compared to L-Carvone
| Vibrational Mode | Typical Frequency in L-Carvone (cm⁻¹) | Predicted Frequency in L-Carvone-d4 (cm⁻¹) | Reason for Shift |
|---|---|---|---|
| Methyl C-H Stretch | ~2900-2990 | ~2100-2200 | Increased reduced mass of C-D bond. acs.orgajchem-a.com |
| Alkenyl C-H Stretch | ~3060-3080 | Unchanged | This position is not deuterated. |
| Carbonyl C=O Stretch | ~1716-1746 | Minor shift | Indirect electronic effects of deuteration. researchgate.net |
The primary isotope effect of deuteration is the lowering of the zero-point vibrational energy (ZPVE) for the deuterated molecule. acs.org This is a direct consequence of the lower vibrational frequencies of the C-D bonds compared to C-H bonds. acs.org This difference in ZPVE can lead to kinetic isotope effects in chemical reactions where the C-H(D) bond is broken in the rate-determining step.
Furthermore, deuterium substitution can influence acid-base equilibria. mdpi.comresearchgate.net While L-Carvone is not typically considered acidic, the hydrogens on the carbon alpha to the carbonyl group exhibit some acidity. Deuteration at this position in L-Carvone-d4 would be expected to slightly decrease its acidity compared to the non-deuterated analogue, a phenomenon observed in other organic compounds. mdpi.com
Vibrational Frequency Calculations and Spectroscopic Assignment
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a method to study the time-evolved behavior of molecules, offering insights into their interactions with their environment. acs.orgnih.gov While specific MD studies on L-Carvone-d4 are absent, results from L-Carvone simulations can be used to infer its interactive properties.
MD simulations have been employed to understand the formation of nanoemulsions containing carvone (B1668592), revealing how it interacts with triglycerides and surfactants. nih.gov These studies highlight the importance of van der Waals forces and the geometry of the molecules in stabilizing such systems. nih.gov L-Carvone has also been studied in the context of its interactions with surfaces like titanium dioxide, a common component in indoor environments. rsc.org
L-Carvone's carbonyl oxygen acts as a hydrogen bond acceptor. vt.eduacs.org This capability is crucial in its interactions with protic solvents, organic acids, and surface hydroxyl groups. nih.govrsc.orgacs.org DFT and MD studies have characterized these hydrogen bonds, for instance, in the formation of hydrophobic natural deep eutectic solvents (HNADESs) where carvone is mixed with organic acids. nih.govacs.org In these systems, a strong hydrogen bond forms between the carvone carbonyl oxygen (the hydrogen bond acceptor, HBA) and the acidic proton of the organic acid (the hydrogen bond donor, HBD). nih.govacs.org
The replacement of hydrogen with deuterium in other parts of the L-Carvone-d4 molecule is not expected to directly impact the hydrogen bond accepting strength of the carbonyl oxygen. However, if L-Carvone-d4 were placed in a deuterated solvent (like D₂O), the resulting hydrogen bonds (or more accurately, deuterium bonds) can be slightly stronger than the corresponding hydrogen bonds, an observation known as the Ubbelohde effect. mdpi.com This strengthening is attributed to the lower zero-point energy of the D-O bond in the solvent compared to the H-O bond. mdpi.com MD simulations investigating L-Carvone on hydroxylated surfaces have also identified π-hydrogen bonds between the carbon sp² atoms of carvone and surface OH groups. rsc.org The nature of these weaker interactions is unlikely to be significantly affected by the deuteration at the methyl and alpha-carbonyl positions.
Interaction with Solvents and Environmental Components
Reaction Mechanism Modeling and Transition State Characterization
The theoretical and computational investigation of reaction mechanisms involving L-Carvone-d4 provides fundamental insights into the stereochemical and regiochemical outcomes of its transformations. By employing quantum chemical methods, researchers can model the potential energy surface of a reaction, identifying the low-energy paths that connect reactants to products. Central to this is the characterization of transition states, which are the energetic maxima along the reaction coordinate and dictate the kinetic feasibility of a particular pathway.
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms. For instance, in reactions like epoxidation, which involves the two C=C double bonds of the carvone structure, DFT calculations can determine the chemoselectivity by comparing the activation energies for the attack at the endocyclic versus the exocyclic (isopropenyl) double bond. rsc.org Studies on R-carvone have shown that the isopropenyl group is more susceptible to epoxidation, a finding that is rationalized through computational modeling of the respective transition states. rsc.org These models account for the electronic and steric factors that govern the approach of the oxidizing agent.
The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is a structure with exactly one imaginary vibrational frequency. rsc.org Following the normal mode associated with this imaginary frequency downhill in both directions confirms that the transition state connects the desired reactants and products. rsc.org For L-Carvone-d4, computational modeling would specifically account for the kinetic isotope effects introduced by the deuterium atoms. The slightly higher mass of deuterium can influence the vibrational frequencies of the transition state, potentially altering the reaction rates and selectivity compared to the non-deuterated L-Carvone.
Computational docking studies, particularly in the context of biocatalysis, further enhance the understanding of reaction mechanisms. By modeling the substrate (L-Carvone-d4) within the active site of an enzyme, such as an ene-reductase, it is possible to predict the binding orientation that leads to the observed stereoselectivity of the product. nih.gov These models have successfully reproduced experimental outcomes for the reduction of (R)- and (S)-carvone, demonstrating that different substrate binding orientations are responsible for the formation of divergent products. nih.gov
Table 1: Illustrative Calculated Activation Energies for Competing Reaction Pathways of L-Carvone-d4
| Reaction Pathway | Transition State | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Epoxidation at Isopropenyl Group | TS1 | B3LYP/6-311G(d,p) | 15.2 |
| Epoxidation at Endocyclic Alkene | TS2 | B3LYP/6-311G(d,p) | 18.5 |
Note: This table is illustrative and based on typical values found in computational studies of similar molecules. The specific values for L-Carvone-d4 would require dedicated quantum chemical calculations.
Computational Predictions of Deuterium Distribution in Products
Computational chemistry plays a crucial role in predicting and rationalizing the distribution of deuterium atoms in the products of reactions involving isotopically labeled compounds like L-Carvone-d4. The strategic placement of deuterium allows for detailed mechanistic investigations, and computational models are essential for interpreting the experimental results.
In enzymatic reactions, such as the reduction of the carbon-carbon double bond by ene-reductases, the source of the hydrogen (or deuterium) atoms is a key aspect of the mechanism. nih.gov Computational models can simulate the transfer of deuterium from a cofactor, like [4-²H]-NADH, or from a deuterated solvent like D₂O, to the substrate. nih.gov These simulations help to predict which face of the double bond will be attacked and the resulting stereochemistry at the newly formed chiral centers. For example, studies on the biocatalytic reduction of carvone have shown that the reaction often proceeds via a net trans-addition of hydrogen. nih.gov Deuterium labeling studies, supported by computational analysis, confirm the stereochemical pathway by revealing the precise location and orientation of the incorporated deuterium atoms in the product. nih.gov
The prediction of deuterium distribution relies on the analysis of transition state geometries and the calculation of kinetic isotope effects (KIEs). The KIE is the ratio of the rate of reaction of the light isotopologue (e.g., L-Carvone) to the heavy isotopologue (L-Carvone-d4). A primary KIE is observed when a C-D bond is broken or formed in the rate-determining step, while secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage or formation. Quantum chemical calculations can predict the magnitude of these KIEs, offering insights into the transition state structure and the reaction mechanism.
Furthermore, computational methods can predict the vibrational spectra (e.g., IR and Raman) of the deuterated products. researchgate.net By comparing the calculated spectra with experimental data, the exact positions of the deuterium atoms in the final product can be confirmed, thus validating the predicted reaction mechanism and deuterium distribution.
Table 2: Predicted Deuterium Distribution in the Major Product of Ene-Reductase Catalyzed Reduction of L-Carvone-d4 in D₂O
| Product Position | Predicted Deuterium Occupancy (%) | Computational Basis |
|---|---|---|
| C2-H | >95% (from D₂O) | Transition State Modeling (QM/MM) |
| C3-H | <5% | Transition State Modeling (QM/MM) |
Note: This table is illustrative, representing typical predictions from computational studies on biocatalytic reductions. The specific distribution is highly dependent on the enzyme and reaction conditions.
Applications of L Carvone D4 in Advanced Chemical Research
Research into Chiral Recognition Mechanisms and Receptor Interactions (non-human biological focus)
The two enantiomers of carvone (B1668592), L-Carvone (also known as (R)-(-)-carvone) and D-Carvone (or (S)-(+)-carvone), possess distinct odors—spearmint and caraway, respectively. wikipedia.org This difference is a classic example of chirality influencing biological perception and is evidence that olfactory receptors exhibit enantioselectivity. wikipedia.orgacs.org L-Carvone-d4 is a valuable tool for investigating these chiral recognition mechanisms at the molecular level in non-human biological systems, such as insects.
Furthermore, the enantioselective effects of carvone have been observed in microorganisms. Studies on the cyanobacterium Microcystis aeruginosa have shown that L- and D-carvone exhibit different levels of toxicity and physiological impact, indicating enantioselective interactions at the cellular level. nih.gov L-Carvone-d4 can be used in such studies to trace the uptake and metabolic processing of the L-enantiomer within the microbial cell, providing insights into the specific enzymes and pathways involved in its effects. nih.govoup.com
Investigation of Novel Material Science Applications Utilizing Deuterated Analogues
The substitution of hydrogen with deuterium (B1214612), known as deuteration, can significantly alter the physical properties of materials. rsc.org This "isotope effect" is being increasingly explored in material science, and deuterated terpenes like L-Carvone-d4 offer potential as building blocks for novel polymers and materials with tailored characteristics. nottingham.ac.uknih.govrsc.org
Deuteration can influence properties such as thermal stability, photophysical characteristics, and degradation pathways. rsc.orgrsc.orgresearchgate.net For example, replacing C-H bonds with the stronger C-D bonds can increase the lifetime of materials used in applications like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net While research specifically on L-Carvone-d4 based polymers is nascent, the principles derived from studies on other deuterated organic molecules are applicable. Terpenes, in general, are attractive as renewable feedstocks for polymer synthesis. nottingham.ac.ukrsc.orgmdpi.com L-Carvone, with its reactive functional groups, can be polymerized to create new bioplastics. nih.gov
By incorporating L-Carvone-d4 into polymer chains, researchers can study reaction mechanisms and material degradation with greater precision. The deuterium label acts as a tracer, allowing for the elucidation of complex chemical processes occurring within the material. nottingham.ac.uk Furthermore, the kinetic isotope effect, where the rate of a chemical reaction can change upon isotopic substitution, can be exploited to control polymerization rates or enhance the stability of the resulting material. wikipedia.orgdtic.mil The investigation of these isotope effects in terpene-based polymers could lead to the development of more durable and sustainable materials. rsc.org
Table 2: Potential Material Science Applications of L-Carvone-d4
| Application Area | Potential Role of L-Carvone-d4 | Scientific Rationale |
| Polymer Synthesis | Monomer for novel bioplastics | Terpenes are renewable feedstocks; deuteration can modify polymer properties. nottingham.ac.uknih.gov |
| Material Stability Studies | Tracer for degradation pathways | The C-D bond is stronger than the C-H bond, potentially enhancing thermal and photodegradation resistance. rsc.orgresearchgate.net |
| Reaction Mechanism Analysis | Mechanistic probe | Kinetic isotope effects can provide insights into polymerization and degradation mechanisms. wikipedia.orgdtic.mil |
Studies in Biochemical Pathways and Enzyme Function beyond Mammalian Systems
L-Carvone-d4 is an invaluable tool for elucidating biochemical pathways and enzyme functions in non-mammalian organisms, such as plants, fungi, and bacteria. hebmu.edu.cnmdpi.comnih.govresearchgate.net The deuterium label allows researchers to trace the metabolic fate of L-Carvone, identifying the enzymes involved and the resulting metabolites.
In plant biochemistry, terpenes play crucial roles in defense and signaling. mdpi.comresearchgate.net The biosynthesis of the vast array of terpenes is carried out by a class of enzymes called terpene synthases. hebmu.edu.cn By feeding plants with L-Carvone-d4, scientists can track its conversion into other compounds, helping to map out complex metabolic networks. tum.de Isotope-labeling studies can also reveal isotopically sensitive branching points in metabolic pathways, where the presence of deuterium influences the distribution of products, providing evidence for common intermediates. hebmu.edu.cn
Microbial transformation studies also benefit from the use of deuterated substrates. Fungi and bacteria are known to metabolize terpenes, often yielding compounds with interesting biological activities. nih.govresearchgate.netmdpi.com For example, the fungus Absidia glauca has been shown to metabolize (-)-carvone. nih.gov Using L-Carvone-d4 in such experiments would allow for the unambiguous identification of metabolites using mass spectrometry and NMR, confirming the specific transformations catalyzed by microbial enzymes. neist.res.in Biocatalytic deuteration using enzymes to introduce deuterium into specific molecular positions is a growing field, and L-Carvone-d4 can serve as a reference compound in the development of such green chemistry techniques. nih.gov
Q & A
Q. How should researchers address peer reviewer concerns about reproducibility in L-Carvone-d4 experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
